molecular formula C13H17N3O6 B12075833 4-3''-O-Diacetyl-2''deoxycytidine

4-3''-O-Diacetyl-2''deoxycytidine

Cat. No.: B12075833
M. Wt: 311.29 g/mol
InChI Key: URRCDYLSABOZNS-UHFFFAOYSA-N
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Description

4-3’‘-O-Diacetyl-2’‘deoxycytidine is a synthetic derivative of 2’‘-deoxycytidine, a nucleoside analog. This compound is characterized by the presence of acetyl groups at the 4 and 3’’ positions of the deoxycytidine molecule. It has a molecular formula of C13H17N3O6 and a molecular weight of 311.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-3’‘-O-Diacetyl-2’‘deoxycytidine typically involves the acetylation of 2’'-deoxycytidine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the reaction mixture at a low temperature to prevent over-acetylation and degradation of the product .

Industrial Production Methods

Industrial production of 4-3’‘-O-Diacetyl-2’'deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-3’‘-O-Diacetyl-2’'deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-3’‘-O-Diacetyl-2’'deoxycytidine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

    Biology: Studied for its potential effects on DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Utilized in the production of nucleoside-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-3’‘-O-Diacetyl-2’'deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can interfere with DNA synthesis and repair, leading to cytotoxic effects. The acetyl groups may also play a role in modulating the compound’s activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-3’‘-O-Diacetyl-2’‘deoxycytidine is unique due to the presence of acetyl groups at both the 4 and 3’’ positions. This modification can influence the compound’s chemical properties, biological activity, and potential therapeutic applications .

Properties

Molecular Formula

C13H17N3O6

Molecular Weight

311.29 g/mol

IUPAC Name

[5-(4-acetamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C13H17N3O6/c1-7(18)14-11-3-4-16(13(20)15-11)12-5-9(21-8(2)19)10(6-17)22-12/h3-4,9-10,12,17H,5-6H2,1-2H3,(H,14,15,18,20)

InChI Key

URRCDYLSABOZNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)OC(=O)C

Origin of Product

United States

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